molecular formula C15H19NO2S B3046674 N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide CAS No. 126583-98-0

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide

Cat. No. B3046674
CAS RN: 126583-98-0
M. Wt: 277.4 g/mol
InChI Key: BTWYHYSOUNFBPM-UHFFFAOYSA-N
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Description

“N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide” is a chemical compound. Its structure suggests that it is a sulfonamide derivative, which are often used in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. A related compound, “2-Amino-N-(1-ethynylcyclohexyl)benzamide”, has a molecular formula of C15H18N2O and an average mass of 242.316 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study highlighted the synthesis of a related sulfonamide molecule, using a combination of aniline derivatives and sulfonyl chloride, followed by structural characterization through single-crystal X-ray diffraction (SCXRD) and spectroscopy (Murthy et al., 2018). This approach could be relevant for synthesizing N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide.

  • Computational Study : The same study also conducted a computational analysis of the synthesized sulfonamide molecule, comparing the computational spectral data with experimental results, which showed significant agreement. This methodology could be applied for understanding the structural and electronic properties of this compound (Murthy et al., 2018).

Crystallography

  • Crystal Structure Determination : Studies on sulfonamide derivatives like tolbutamide have detailed the crystallographic characterization, providing insights into the molecular geometry, which could be significant for understanding the crystalline nature of this compound (Nirmala & Gowda, 1981).

Medicinal Chemistry

  • Antagonist Synthesis : Research on methylbenzenesulfonamide derivatives shows their potential in synthesizing small molecular antagonists for therapeutic applications, such as in HIV-1 infection prevention. This indicates a potential pathway for this compound in medicinal chemistry (Cheng De-ju, 2015).

  • Antibacterial and Anti-inflammatory Potential : A study on sulfonamides with a 1,4-benzodioxin ring revealed notable antibacterial properties and lipoxygenase inhibition, suggesting possible therapeutic uses for inflammation-related diseases. This could be relevant for exploring the biomedical applications of this compound (Abbasi et al., 2017).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, “1-ethynylcyclohexanol” has been classified as hazardous according to the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

The future directions in the study of “N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For instance, organoboron compounds, which include borinic acids, have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-3-15(11-5-4-6-12-15)16-19(17,18)14-9-7-13(2)8-10-14/h1,7-10,16H,4-6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYHYSOUNFBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395805
Record name N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126583-98-0
Record name N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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